4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone
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Overview
Description
4’-Bromo-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone is an organic compound with the molecular formula C17H16BrFO. It is a derivative of propiophenone, featuring bromine, fluorine, and dimethylphenyl substituents. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where 2,4-dimethylbenzoyl chloride reacts with 4-bromo-3-fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to alcohols under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can convert the compound to its oxidized form.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound to alcohols.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Oxidation Products: Ketones and carboxylic acids are common products of oxidation reactions.
Reduction Products: Alcohols are typically formed through reduction processes.
Scientific Research Applications
4’-Bromo-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form halogen bonds with target molecules, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-3-(2,4-dimethylphenyl)propiophenone: Lacks the fluorine atom, resulting in different reactivity and binding properties.
3-(2,4-Dimethylphenyl)-3’-fluoropropiophenone: Lacks the bromine atom, affecting its chemical behavior and applications.
4’-Fluoro-3-(2,4-dimethylphenyl)propiophenone:
Uniqueness
4’-Bromo-3-(2,4-dimethylphenyl)-3’-fluoropropiophenone is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and physical properties. These substituents enhance its reactivity and potential for forming specific interactions with biological targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXKFPUXOWSFDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644690 |
Source
|
Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-20-2 |
Source
|
Record name | 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898794-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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